molecular formula C10H8F3NO4 B1453639 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde CAS No. 1378330-97-2

3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde

Cat. No.: B1453639
CAS No.: 1378330-97-2
M. Wt: 263.17 g/mol
InChI Key: KFGPNOOQEFRKCQ-UHFFFAOYSA-N
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Description

3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a nitro group, a trifluoropropoxy group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,3,3-trifluoropropanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3-Nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

IUPAC Name

3-nitro-4-(3,3,3-trifluoropropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-2-1-7(6-15)5-8(9)14(16)17/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGPNOOQEFRKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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